molecular formula C24H17NS3 B13143739 N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine CAS No. 888488-90-2

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

Katalognummer: B13143739
CAS-Nummer: 888488-90-2
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: GGEIRSXUQLGUFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is a complex organic compound that features a unique structure with multiple thiophene rings and diphenylamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine typically involves the formation of thiophene rings through well-established methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions to form the thiophene rings.

For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, leading to the formation of aminothiophene derivatives . The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms or the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is unique due to its multiple thiophene rings and diphenylamine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.

Eigenschaften

CAS-Nummer

888488-90-2

Molekularformel

C24H17NS3

Molekulargewicht

415.6 g/mol

IUPAC-Name

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

InChI

InChI=1S/C24H17NS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H

InChI-Schlüssel

GGEIRSXUQLGUFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.